

# No Publicly Available Data for Meta-Analysis of HH0043

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | HH0043    |           |
| Cat. No.:            | B15611708 | Get Quote |

A comprehensive search for publicly available research studies and experimental data on a compound designated "**HH0043**" yielded no results. Consequently, a meta-analysis and a direct comparison guide with supporting experimental data cannot be constructed at this time.

However, the search identified a clinical trial for a similarly named investigational compound, HB0043. It is plausible that "**HH0043**" is a typographical error for this compound. The information below pertains to HB0043 and is intended to provide a forward-looking framework for the kind of comparative analysis that would be possible once clinical trial data becomes publicly available.

## **HB0043: An Investigational Bispecific Antibody**

HB0043 is described as a bispecific antibody that simultaneously targets two key cytokines involved in inflammation: Interleukin-17A (IL-17A) and the Interleukin-36 Receptor (IL-36R).[1] It is currently being investigated in a Phase I/II clinical trial for the treatment of moderate to severe Hidradenitis Suppurativa (HS), a chronic inflammatory skin condition.[1]

The clinical trial (NCT06895499) is scheduled to start in March 2025, with primary completion estimated for January 2026.[1] As the study is in its nascent stages, no clinical or preclinical data have been published.

## **Future Comparative Analysis: A Prospective Look**



Once data from the HB0043-HS-0-01 trial and subsequent studies are published, a comprehensive comparison guide can be developed. This guide would likely compare HB0043 to existing treatments for moderate to severe Hidradenitis Suppurativa.

#### **Potential Comparators:**

• TNF inhibitors: Adalimumab (the first FDA-approved biologic for HS)

• IL-17 inhibitors: Secukinumab, Bimekizumab

• IL-1 inhibitors: Anakinra

JAK inhibitors: Upadacitinib

Key Data for Comparison (Hypothetical Tables):

For a meaningful comparison, the following data points would be crucial. The tables below are templates illustrating how such data would be presented.

Table 1: Efficacy Outcomes in Moderate to Severe HS (Illustrative)

| Compound   | Mechanism of Action               | HiSCR<br>Score        | IHS4 Score<br>Reduction | Pain VAS<br>Score<br>Reduction | Study<br>Reference |
|------------|-----------------------------------|-----------------------|-------------------------|--------------------------------|--------------------|
| HB0043     | IL-17A & IL-<br>36R<br>Antagonist | Data not<br>available | Data not<br>available   | Data not<br>available          | NCT068954<br>99    |
| Adalimumab | TNF-α<br>Inhibitor                | Example:<br>58.9%     | Example:<br>-50%        | Example:<br>-27.7              | PIONEER I &        |

| Secukinumab | IL-17A Inhibitor | Example: 45.0% | Example: -43.1% | Example: -29.9 | SUNSHINE & SUNRISE |

Note: HiSCR (Hidradenitis Suppurativa Clinical Response) and IHS4 (International Hidradenitis Suppurativa Severity Score System) are standard efficacy endpoints in HS clinical trials. VAS refers to the Visual Analog Scale for pain.



Table 2: Safety and Tolerability Profile (Illustrative)

| Compound   | Common Adverse Events (>5%)              | Serious<br>Adverse Events         | Discontinuation<br>Rate due to<br>AEs | Study<br>Reference |
|------------|------------------------------------------|-----------------------------------|---------------------------------------|--------------------|
| HB0043     | Data not<br>available                    | Data not<br>available             | Data not<br>available                 | NCT06895499        |
| Adalimumab | Example:<br>Nasopharyngitis,<br>Headache | Example:<br>Serious<br>infections | Example: 1.8%                         | PIONEER I & II     |

| Secukinumab | Example: Nasopharyngitis, Diarrhea | Example: Candida infections | Example: 2.2% | SUNSHINE & SUNRISE |

## **Experimental Protocols**

Detailed experimental protocols would be derived from the "Methods" section of published clinical trial results. An example of the information that would be extracted is provided below.

Protocol: Phase I/II, Open-Label, Dose-Escalation Trial (HB0043-HS-0-01)[1]

- Objective: To evaluate the safety, tolerability, and efficacy of HB0043 in adult patients with moderate to severe Hidradenitis Suppurativa.
- Study Design: The study consists of a 4-week screening period, a 20-week treatment period, and a 4-week safety follow-up. It is an open-label, dose-escalation trial.
- Inclusion Criteria (Summary): Adult patients with a diagnosis of moderate to severe HS.
- Exclusion Criteria (Summary): To be detailed in the final publication.
- Intervention: Subcutaneous administration of HB0043 at varying dose levels.
- Primary Outcome Measures: Incidence of Treatment-Emergent Adverse Events (TEAEs).



 Secondary Outcome Measures: Efficacy measures such as the proportion of patients achieving HiSCR, change from baseline in IHS4, and patient-reported outcomes on pain and quality of life.

## **Visualizing the Mechanism of Action**

To understand the therapeutic rationale for HB0043, it is helpful to visualize the inflammatory pathways it targets.

## **Signaling Pathway Targeted by HB0043**

The diagram below illustrates the central roles of IL-17A and IL-36 in the inflammatory cascade of diseases like Hidradenitis Suppurativa. HB0043 is designed to block these two pathways simultaneously.





Click to download full resolution via product page

Caption: Dual blockade of IL-17A and IL-36R signaling by HB0043.



## **Illustrative Experimental Workflow**

The workflow for a typical biologics clinical trial, such as the one for HB0043, is outlined below.



Click to download full resolution via product page

Caption: General workflow for the HB0043-HS-0-01 clinical trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [No Publicly Available Data for Meta-Analysis of HH0043]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15611708#meta-analysis-of-studies-involving-hh0043]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com